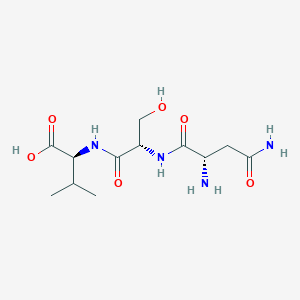
L-Valine, L-asparaginyl-L-seryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-asparaginyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-asparagine, and L-serine. Tripeptides like this one are often studied for their potential biological activities and roles in various biochemical processes. Each amino acid in the sequence contributes unique properties to the overall structure and function of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of L-Valine, L-asparaginyl-L-seryl- may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-asparaginyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the hydroxyl group of serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives.
Aplicaciones Científicas De Investigación
L-Valine, L-asparaginyl-L-seryl- has various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its role in protein synthesis and cellular functions.
Medicine: Explored for potential therapeutic effects, including its impact on metabolic pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valine, L-asparaginyl-L-seryl- involves its interaction with specific molecular targets and pathways. For example, L-valine is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels . This mechanism highlights the compound’s potential role in regulating glucose homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
L-Valine, L-lysyl-L-asparaginyl-L-methionyl-L-seryl-L-histidyl-: Another peptide with a similar structure but additional amino acids.
L-Valine, L-asparaginyl-L-methionyl-: A tripeptide with methionine instead of serine.
Uniqueness
L-Valine, L-asparaginyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-serine, for example, may enhance its reactivity in certain chemical reactions compared to similar peptides.
Propiedades
Número CAS |
321874-83-3 |
|---|---|
Fórmula molecular |
C12H22N4O6 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1 |
Clave InChI |
NCXTYSVDWLAQGZ-ZKWXMUAHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
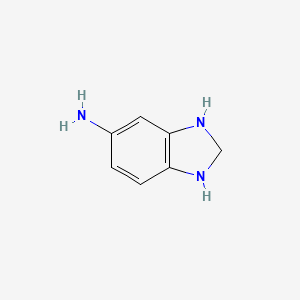



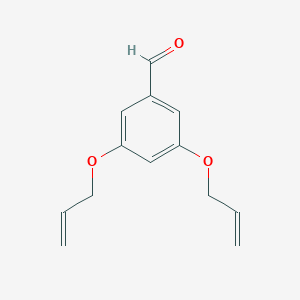

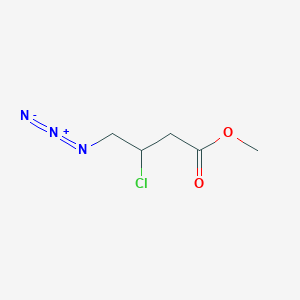
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

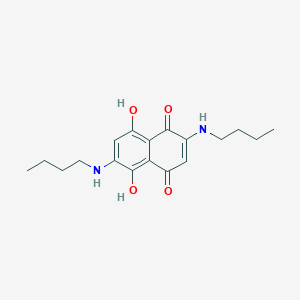
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

